Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 1424941-21-8
VCID: VC3113414
InChI: InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3
SMILES: CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O
Molecular Formula: C12H12Cl2O3
Molecular Weight: 275.12 g/mol

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate

CAS No.: 1424941-21-8

Cat. No.: VC3113414

Molecular Formula: C12H12Cl2O3

Molecular Weight: 275.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate - 1424941-21-8

Specification

CAS No. 1424941-21-8
Molecular Formula C12H12Cl2O3
Molecular Weight 275.12 g/mol
IUPAC Name ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxopropanoate
Standard InChI InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3
Standard InChI Key RUJWFRYEVOTNCD-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O
Canonical SMILES CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O

Introduction

Structural Characteristics and Chemical Properties

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate (CAS: 1424941-21-8) is an organic molecule with the molecular formula C₁₂H₁₂Cl₂O₃ and a molecular weight of 275.12 g/mol . The compound features a central beta-keto ester functionality with a 3,4-dichlorobenzyl group attached at the alpha position.

Structural Elements

The structure of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate consists of several key functional groups:

  • A carbonyl group (C=O) at the 3-position

  • An ethyl ester group (COOC₂H₅)

  • A 3,4-dichlorobenzyl substituent at the 2-position

This arrangement creates a molecule with both electrophilic and nucleophilic sites, contributing to its chemical reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be inferred from structurally similar compounds:

PropertyValueNotes
Molecular Weight275.12 g/molCalculated from molecular formula
Physical StateLikely oil or crystalline solidBased on similar beta-keto esters
SolubilitySoluble in organic solvents (THF, ethanol, acetone)Typical for similar compounds
Reactivity SitesCarbonyl group, ester group, alpha-carbonPotential for various transformations
LogPApproximately 3.5-4.0Estimated based on similar structures

Synthesis Methods

The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be approached through several methods, drawing from established procedures for related compounds.

Benzylation of Beta-Keto Esters

One common method involves the benzylation of ethyl acetoacetate with 3,4-dichlorobenzyl bromide:

  • Base-mediated alkylation using ethyl acetoacetate and 3,4-dichlorobenzyl bromide

  • Reaction typically performed in the presence of a base such as sodium ethoxide or potassium carbonate

  • Reflux conditions in suitable solvents like THF or acetonitrile

This approach is analogous to the synthesis described for similar benzylated beta-keto esters, which yielded products with yields between 8% and 97% .

Alternative Synthetic Routes

Additional synthetic pathways may include:

  • Grignard reaction approach:

    • Formation of Grignard reagent from 3,4-dichlorobenzyl bromide

    • Reaction with suitable ethyl esters of oxaloacetic acid derivatives

  • Acylation route:

    • Reaction of 3,4-dichlorobenzyl Grignard with diethyl malonates

    • Subsequent oxidation to introduce the keto functionality

Chemical Reactivity

The presence of multiple functional groups makes Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate versatile in various chemical transformations.

Common Reaction Types

The compound can participate in several reaction types:

Reaction TypeReactive SitePotential Products
ReductionCarbonyl groupAlcohols and reduced derivatives
HydrolysisEster groupCorresponding carboxylic acids
CyclizationMultiple sitesHeterocyclic compounds
CondensationCarbonyl and alpha-carbonComplex molecular scaffolds

Key Transformations

The beta-keto ester functionality makes this compound particularly useful as a building block in the synthesis of more complex molecules:

  • Cyclization reactions with various dinucleophiles can lead to heterocyclic systems

  • The compound can undergo condensation reactions with amines, hydrazines, or hydroxylamine to form various nitrogen-containing derivatives

  • The alpha-position allows for further functionalization through alkylation or aldol-type reactions

Applications in Organic Synthesis

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate serves as an important intermediate in the preparation of various biologically active compounds.

As a Building Block

The compound functions as a valuable precursor in the synthesis of:

  • Triazolopyrimidinone derivatives, which have been investigated for their biological activities

  • Various heterocyclic systems with potential pharmacological properties

  • Advanced medicinal chemistry scaffolds targeting specific biological pathways

Synthetic Utility

The synthetic versatility of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate is demonstrated in its ability to undergo cyclization reactions. For example, similar benzylated beta-keto esters have been used in the synthesis of triazolopyrimidinone derivatives through cyclization with 3,5-diaminotriazole under various conditions .

Comparison with Structurally Related Compounds

Understanding Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate in relation to similar compounds provides valuable insights into its properties and potential applications.

Structural Analogues

Several structurally related compounds have been studied more extensively:

CompoundCAS NumberKey DifferencesReferences
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate53090-43-0Direct attachment of dichlorophenyl to carbonyl
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate60868-41-9Different chlorine positions (2,4 vs 3,4)
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate75381-58-7Extended carbon chain

Reactivity Comparisons

The positioning of the dichlorobenzyl group at the alpha-carbon (position 2) in Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate, as opposed to the direct attachment of a dichlorophenyl group to the carbonyl in similar compounds, affects its reactivity profile:

  • The additional methylene (CH₂) spacer in the benzyl group provides greater conformational flexibility

  • The alpha-substitution pattern influences the acidity of the remaining alpha-hydrogen

  • The reactivity at the carbonyl carbon may be sterically different from compounds with directly attached aryl groups

Analytical Characterization

Spectroscopic Properties

For identification and purity assessment, Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate would typically be characterized using various analytical techniques:

  • ¹H-NMR spectroscopy would show characteristic signals for:

    • Ethyl ester group (triplet and quartet)

    • Benzylic methylene protons

    • Aromatic protons with splitting patterns characteristic of 3,4-disubstitution

  • ¹³C-NMR would reveal carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons

  • IR spectroscopy would show strong absorption bands for:

    • C=O stretching of both ketone and ester groups

    • C-Cl stretching vibrations

    • Aromatic C=C stretching

Current Research and Future Perspectives

Current research involving beta-keto esters with halogenated benzyl substituents like Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate focuses on several areas:

  • Development of new synthetic methodologies for more efficient preparation

  • Exploration of novel heterocyclic systems derived from these building blocks

  • Investigation of potential biological activities, particularly in medicinal chemistry applications

Future research directions may include:

  • Exploring green chemistry approaches for synthesis

  • Computational studies to predict reactivity and biological interactions

  • Development of structure-activity relationships for optimized derivatives

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